6,8-Dichloro-2-(2-methoxyphenyl)-4H-1-benzopyran-4-one
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Overview
Description
6,8-Dichloro-2-(2-methoxyphenyl)-4H-chromen-4-one is a heterocyclic organic compound that belongs to the class of chromones. It is characterized by the presence of two chlorine atoms at positions 6 and 8, a methoxy group at position 2, and a chromen-4-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2-(2-methoxyphenyl)-4H-chromen-4-one typically involves a multi-step reaction process. One common method includes the following steps:
Condensation Reaction: The initial step involves the condensation of 2-chloro-3-nitropyridine with 2-methoxyaniline to form an intermediate product.
Reduction: The nitro group in the intermediate product is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The final step involves cyclization with 1,1’-carbonyldiimidazole to form the desired chromen-4-one structure.
Industrial Production Methods
Industrial production methods for 6,8-Dichloro-2-(2-methoxyphenyl)-4H-chromen-4-one may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-2-(2-methoxyphenyl)-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-4-one core to chromanol derivatives.
Substitution: The chlorine atoms at positions 6 and 8 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, chromanol derivatives, and various substituted chromones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6,8-Dichloro-2-(2-methoxyphenyl)-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2-(2-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory enzymes and cytokines. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
6,8-Dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine: This compound shares a similar structure but contains an imidazo[1,2-a]pyridine core instead of a chromen-4-one core.
6,8-Dichloro-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide: This compound has a similar chromene core but with different functional groups attached.
Uniqueness
6,8-Dichloro-2-(2-methoxyphenyl)-4H-chromen-4-one is unique due to its specific substitution pattern and chromen-4-one core, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
89112-87-8 |
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Molecular Formula |
C16H10Cl2O3 |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
6,8-dichloro-2-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H10Cl2O3/c1-20-14-5-3-2-4-10(14)15-8-13(19)11-6-9(17)7-12(18)16(11)21-15/h2-8H,1H3 |
InChI Key |
HRSTWCMHRVDAEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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